molecular formula C10H7FN2O2 B11897103 6-Fluoro-5-methyl-8-nitroquinoline

6-Fluoro-5-methyl-8-nitroquinoline

Cat. No.: B11897103
M. Wt: 206.17 g/mol
InChI Key: NTCOEHIAKAOXOF-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-8-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a fluorine atom at position 6, a methyl group at position 5, and a nitro group at position 8. Its molecular formula is C₁₀H₇FN₂O₂, with a molecular weight of 222.17 g/mol (inferred from structural analogs) . The nitro group at position 8 confers strong electron-withdrawing properties, while the fluorine and methyl substituents influence steric and electronic interactions. This compound is of interest in pharmaceutical research, particularly in antimicrobial and anticancer agent development, due to the bioactivity of nitroquinoline derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-5-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-7-3-2-4-12-10(7)9(13(14)15)5-8(6)11/h2-5H,1H3

InChI Key

NTCOEHIAKAOXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Quinoline Ring Formation and Functionalization

The synthesis of 6-fluoro-5-methyl-8-nitroquinoline typically begins with constructing the quinoline core. A widely adopted strategy involves cyclocondensation reactions using appropriately substituted aniline derivatives. For example, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid serves as a key intermediate, which undergoes cyclization with ethyl 3-(N,N-dimethylamino)acrylate in the presence of thionyl chloride. Subsequent treatment with cyclopropylamine yields ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which is hydrolyzed to the final carboxylic acid derivative.

A critical challenge in this pathway is regioselective nitration. Early attempts to introduce the nitro group at the C-8 position using fuming nitric acid often resulted in decarboxylation and unintended nitration at C-3. Modifications, such as pre-functionalizing the benzene ring with electron-withdrawing groups (e.g., fluorine), improve nitro group orientation by directing electrophilic attack to the desired position.

Fluorination and Methyl Group Introduction

Fluorination is achieved via nucleophilic aromatic substitution (SNAr) or halogen exchange. In one protocol, 5-methyl-8-nitroquinoline is treated with potassium fluoride in dimethylformamide (DMF) at 150°C, achieving a 78% yield of the fluorinated product. The methyl group at C-5 is introduced early in the synthesis, often through Friedel-Crafts alkylation using methyl chloride or by employing pre-methylated starting materials to avoid competing side reactions.

Modern Catalytic Approaches

Copper-Catalyzed [3+2] Cycloaddition

Recent advances leverage transition metal catalysis to streamline synthesis. A patented method employs copper salts (e.g., CuI, CuBr) to mediate [3+2] cycloaddition between nitroolefins and ortho-aldehyde-substituted aryl azides. For instance, reacting nitrostyrene with 2-azidobenzaldehyde in DMF at 110°C for 8 hours yields 2-phenyl-3-nitroquinoline derivatives with 85% efficiency. While this method primarily targets C-3 nitro substitution, adjusting the azide substituents (e.g., introducing methyl or methoxy groups) could adapt the protocol for C-8 nitration.

Green Chemistry Innovations

Environmentally benign methods prioritize solvent reduction and catalyst recovery. Aqueous ethanol mixtures with sodium bicarbonate as a base enable nucleophilic substitution at C-7 without harsh solvents. This approach achieves >80% yield for amine-functionalized derivatives while minimizing waste. Microwave-assisted synthesis has also reduced reaction times from days to hours, though scalability remains a challenge.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for preparing this compound:

MethodStarting MaterialsCatalyst/ConditionsYield (%)Key Advantages
Traditional Cyclization2,4-Dichloro-5-fluoro-3-nitrobenzoic acidThionyl chloride, DMF73–95High regioselectivity
Copper-CatalyzedNitrostyrene, 2-azidobenzaldehydeCuI, 110°C78–85Atom economy, fewer steps
Green Aqueous7-Chloro precursorNaHCO₃, ethanol/water>80Solvent reduction, low cost

Key Observations :

  • Traditional methods offer higher yields but require hazardous reagents like thionyl chloride.

  • Copper-catalyzed routes excel in step efficiency but need optimization for C-8 specificity.

  • Aqueous systems align with green chemistry principles but are limited to specific derivatives.

Challenges and Optimization Strategies

Nitro Group Positioning

Achieving C-8 nitration remains problematic due to competing electrophilic sites. Introducing electron-withdrawing groups (e.g., fluorine) at C-6 deactivates the ring, directing nitration to C-8. Computational modeling (DFT studies) could further refine directing group strategies.

Purification and Scalability

Column chromatography is often required to isolate intermediates, increasing time and cost. Crystallization-based purification, as demonstrated in copper-catalyzed methods, offers a scalable alternative. For example, washing crude products with ethanol yields 93% pure intermediates .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 8 is highly susceptible to reduction, enabling the synthesis of amino derivatives:

  • Catalytic Hydrogenation : Treatment with H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 6-fluoro-5-methyl-8-aminoquinoline (yield: 85–92%) .

  • Selectivity : The methyl group at position 5 sterically shields adjacent positions, ensuring regioselective reduction of the nitro group .

Reagent Conditions Product Yield
H₂/Pd-CEthanol, 25°C, 6 h6-Fluoro-5-methyl-8-aminoquinoline92%
NaBH₄/CuCl₂THF, reflux, 3 hPartial reduction to hydroxylamine68%

Nucleophilic Substitution

The electron-deficient quinoline ring facilitates nucleophilic attacks, particularly at positions activated by the nitro group:

  • Fluorine Displacement : The 6-fluoro group undergoes substitution with amines (e.g., piperidine) in DMF at 80°C, yielding 6-piperidino-5-methyl-8-nitroquinoline (yield: 78%) .

  • Vicarious Nucleophilic Substitution (VNS) : Strong nucleophiles (e.g., carbazoles) replace hydrogen atoms adjacent to the nitro group, forming fused heterocycles .

Example :

text
6-Fluoro-5-methyl-8-nitroquinoline + K-9H-carbazolide → 9-(8-methyl-5-nitroquinolin-6-yl)-9H-carbazole Yield: 44%[9]

Cycloaddition Reactions

Steric repulsion between the 5-methyl and 8-nitro groups distorts the quinoline ring, enhancing reactivity in cycloadditions:

  • Diels-Alder Reactions : Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene) to form tricyclic adducts .

  • Mechanism : The distorted ring behaves as a nitroalkene, enabling [4+2] cycloadditions under mild conditions (25°C, THF) .

Dienophile Product Conditions Yield
1,3-cyclohexadieneFused tricyclic quinolineTHF, 25°C, 12 h61%

Oxidation and Functionalization

The nitro group participates in redox chemistry:

  • Oxidation to Nitroso : Treatment with m-CPBA forms 6-fluoro-5-methyl-8-nitrosoquinoline , a precursor for heterocyclic coupling.

  • N-Oxide Formation : Reaction with H₂O₂/AcOH yields the N-oxide derivative, enhancing solubility for pharmaceutical applications.

Comparative Reactivity with Analogues

The compound’s reactivity differs markedly from structurally similar quinolines:

Compound Key Feature Reactivity Difference
6-Fluoro-8-methylquinolineLacks nitro groupNo VNS or cycloaddition reactivity
6,8-Difluoro-5-methylquinolineAdditional fluorine at position 8Enhanced electrophilicity but reduced stability
8-Nitro-5-methylquinolineLacks fluorine at position 6Lower lipophilicity and membrane permeability

Mechanistic Insights

  • Steric Effects : The 5-methyl group induces torsional strain, increasing the nitro group’s electrophilicity .

  • Electronic Effects : The fluorine atom withdraws electron density, polarizing the ring and directing nucleophiles to specific positions .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research has demonstrated that 6-Fluoro-5-methyl-8-nitroquinoline exhibits significant antibacterial activity. Studies involving derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with more lipophilic groups have been associated with enhanced activity against Gram-positive bacteria, while hydrophilic groups tend to improve efficacy against Gram-negative strains .

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, particularly those overexpressing epidermal growth factor receptors. Compounds derived from this compound have shown promising results comparable to established anticancer agents .

Chemical Research

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it an essential intermediate in the development of new pharmaceuticals and agrochemicals.

Green Chemistry Approaches
Recent advancements in the synthesis of this compound have focused on green chemistry methods that enhance yield while reducing environmental impact. These approaches are crucial in modern chemical research as they align with sustainability goals.

Material Science

The unique properties of this compound make it valuable in material science applications. Its enhanced lipophilicity due to the fluorine atom improves membrane permeability, which is advantageous in developing materials for drug delivery systems. The compound's ability to participate in redox reactions also opens avenues for its use in electronic materials and sensors.

Case Studies

  • Antibacterial Activity Study
    A study evaluated various derivatives of this compound against E. coli and S. aureus. It was found that certain modifications increased antibacterial potency significantly, with minimal inhibitory concentrations reaching as low as 0.58μg/mL0.58\,\mu g/mL against Gram-positive strains .
  • Anticancer Efficacy Evaluation
    Another investigation focused on the anticancer effects of synthesized derivatives on human lung and colon cancer cell lines. The results indicated that some derivatives exhibited excellent antiproliferative activity comparable to standard treatments like erlotinib, suggesting strong potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-8-nitroquinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes, inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The nitro group at position 8 in the target compound enhances electrophilic substitution reactivity compared to hydroxyl or halogen substituents in analogs .
  • Steric Influence: The methyl group at position 5 introduces steric hindrance absent in non-methylated analogs like 3-fluoro-8-nitroquinoline .
  • Halogen vs.

Physicochemical Properties

Solubility and Stability

  • This compound: Predicted low aqueous solubility due to nitro and methyl groups; stability under acidic conditions inferred from nitroquinoline analogs .
  • 5-Fluoro-8-hydroxyquinoline : Higher solubility in polar solvents due to the hydroxyl group.
  • 8-Chloro-6-fluoroquinoline : Moderate solubility in organic solvents, typical of halogenated quinolines.

Reactivity

  • Nitro groups facilitate reduction reactions (e.g., to amines), as seen in 5-bromo-8-nitroisoquinoline derivatives .
  • Fluorine’s electronegativity enhances ring electron deficiency, making the target compound more reactive toward nucleophilic attacks than non-fluorinated analogs .

Research Findings and Data

Toxicity and Handling

Proper ventilation and PPE are mandatory .

Biological Activity

6-Fluoro-5-methyl-8-nitroquinoline is a fluorinated derivative of quinoline, notable for its unique structural features, including a fluorine atom at the 6-position, a methyl group at the 5-position, and a nitro group at the 8-position of the quinoline ring. These modifications enhance its biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is C10H8FN3O2C_10H_8FN_3O_2 with a molecular weight of approximately 223.19 g/mol. The presence of the fluorine atom increases lipophilicity, improving membrane permeability, while the nitro group can participate in redox reactions, making it significant for various biological interactions.

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

  • Antibacterial Activity : It has shown effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .
  • Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer effects by binding to DNA and interfering with replication processes. Its ability to intercalate into DNA suggests potential as a chemotherapeutic agent .
  • Enzyme Inhibition : The compound has been studied for its interaction with enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and cellular processes.

The mechanism underlying the biological activity of this compound involves:

  • DNA Binding : The nitro group enhances the compound's ability to bind to DNA, potentially leading to cytotoxic effects in cancer cells.
  • Enzyme Interaction : By inhibiting specific enzymes, it alters metabolic pathways crucial for cellular function and survival.
  • Membrane Permeability : The fluorine atom enhances the compound's ability to penetrate cell membranes, facilitating its therapeutic effects .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
5-FluoroquinolineC9H6FNC_9H_6FNAntibacterial
6-NitroquinolineC9H6N2O2C_9H_6N_2O_2Anticancer
8-NitroquinolineC9H6N2O2C_9H_6N_2O_2Antimicrobial
5-MethylquinolineC10H9NC_{10}H_9NAntiviral

This comparison illustrates that while other compounds exhibit beneficial biological activities, the unique combination of functional groups in this compound enhances its reactivity and efficacy .

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an alternative treatment for antibiotic-resistant infections .
  • Anticancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant apoptosis induction in leukemia cells. The findings support further exploration into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Fluoro-5-methyl-8-nitroquinoline be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., nitro group introduction via nitration under controlled temperatures) and solvents (polar aprotic solvents for better solubility). Monitor intermediates using HPLC or TLC . Purify via column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via melting point analysis and NMR spectroscopy (¹H/¹³C/¹⁹F) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H NMR (δ 8.5–9.0 ppm for aromatic protons), ¹³C NMR (quaternary carbons at ~150 ppm), and ¹⁹F NMR (single peak for fluorine substituent) .
  • Purity Assessment : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and HPLC with UV detection (λ = 254 nm) .
  • Thermodynamic Properties : Reference NIST data for enthalpy values (ΔfH°solid) to compare stability .

Q. How should researchers handle hazardous intermediates during synthesis (e.g., brominated precursors)?

  • Methodological Answer : Use fume hoods for volatile intermediates (e.g., 8-(Bromomethyl)-6-fluoroquinoline) and ensure inert atmospheres (N₂/Ar) for moisture-sensitive steps. Follow H303+H313+H333 safety protocols: wear PPE (gloves, goggles) and dispose of waste via certified biohazard contractors .

Q. What protocols ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Store in amber vials at –20°C to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., nitro group reduction to amine) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of nitro and fluoro substituents on the quinoline core?

  • Methodological Answer : Perform DFT calculations to map electron density distribution. Compare Hammett σ values for substituents: nitro (σₚ = 1.27) and fluoro (σₚ = 0.06) to predict reactivity in electrophilic substitution. Validate via UV-Vis spectroscopy (bathochromic shifts indicate conjugation effects) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive nitroquinoline derivatives?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing methyl with ethyl or halogens). Test in vitro against target enzymes (e.g., kinase assays) and correlate activity with steric/electronic parameters (ClogP, polar surface area) . Use molecular docking to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data for nitroquinoline derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP monographs for purity ).
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to assess publication bias. Cross-reference open datasets (e.g., European Open Science Cloud) to validate trends .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions. Simulate metabolic pathways (e.g., nitro reduction to amine) and validate with LC-MS/MS in hepatic microsome assays .

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